2-Butoxy-5-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

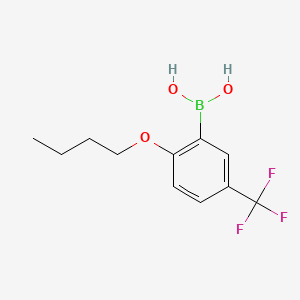

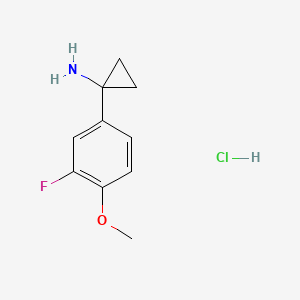

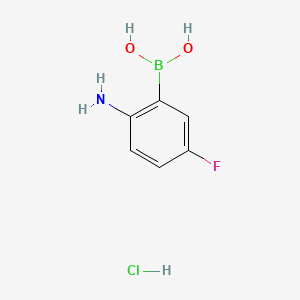

2-Butoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 1256345-98-8 . It has a molecular weight of 262.04 . The compound is used in scientific research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8 (11 (13,14)15)7-9 (10)12 (16)17/h4-5,7,16-17H,2-3,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. For example, they can undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

2-Butoxy-5-(trifluoromethyl)phenylboronic acid, similar to its structurally related boronic acids, plays a significant role in catalyzing organic synthesis reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated high effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis. This showcases the compound's potential in facilitating complex organic reactions, where the ortho-substituent of boronic acid accelerates the reaction by preventing the coordination of amines to the boron atom (Wang, Lu, & Ishihara, 2018).

Antimicrobial Activity

Research into derivatives of phenylboronic acids, including those with trifluoromethyl groups, has unveiled their antimicrobial properties. A study on 5-Trifluoromethyl-2-formylphenylboronic Acid revealed its considerable acidity and potential in forming 3-hydroxybenzoxaborole in some solutions, indicating a novel mechanism for antifungal action. Such compounds have shown moderate activity against Candida albicans and higher activity against Aspergillus niger and certain bacteria, including Escherichia coli and Bacillus cereus, suggesting their utility as antibacterial agents (Adamczyk-Woźniak et al., 2020).

Advanced Bio-Applications

Phenylboronic acids, such as this compound, are instrumental in developing advanced materials for biomedical applications. Their ability to form reversible complexes with polyols has been exploited in drug delivery systems and biosensors. A review on phenylboronic acid-decorated polymeric nanomaterials highlighted their significant interactions with glucose and sialic acid, leading to innovative approaches in targeted drug delivery and diagnostic systems (Lan & Guo, 2019).

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid. This reaction is widely used for carbon–carbon bond formation, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s molecular weight is 26204 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.

Propiedades

IUPAC Name |

[2-butoxy-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZLCARSUTXMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681637 |

Source

|

| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-98-8 |

Source

|

| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)